molecular formula C14H12N2O B5592441 1-(PYRIDINE-3-CARBONYL)-2,3-DIHYDRO-1H-INDOLE

1-(PYRIDINE-3-CARBONYL)-2,3-DIHYDRO-1H-INDOLE

Cat. No.: B5592441
M. Wt: 224.26 g/mol
InChI Key: YYKDBWANSKSVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(PYRIDINE-3-CARBONYL)-2,3-DIHYDRO-1H-INDOLE is a heterocyclic compound that combines the structural features of pyridine and indole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and indole moieties in its structure allows for unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(PYRIDINE-3-CARBONYL)-2,3-DIHYDRO-1H-INDOLE typically involves the reaction of pyridine-3-carboxylic acid with 2,3-dihydro-1H-indole under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond between the carboxylic acid group of pyridine and the amine group of indole .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(PYRIDINE-3-CARBONYL)-2,3-DIHYDRO-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.

Major Products:

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

1-(PYRIDINE-3-CARBONYL)-2,3-DIHYDRO-1H-INDOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(PYRIDINE-3-CARBONYL)-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: By inhibiting FGFRs, the compound can disrupt signaling pathways involved in cancer cell growth and survival, leading to apoptosis (programmed cell death) and reduced tumor progression.

Comparison with Similar Compounds

1-(PYRIDINE-3-CARBONYL)-2,3-DIHYDRO-1H-INDOLE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Pyridine derivatives, indole derivatives, and other heterocyclic compounds with combined pyridine and indole structures.

    Uniqueness: The combination of pyridine and indole moieties in a single molecule provides a unique set of chemical and biological properties.

Properties

IUPAC Name

2,3-dihydroindol-1-yl(pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-14(12-5-3-8-15-10-12)16-9-7-11-4-1-2-6-13(11)16/h1-6,8,10H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKDBWANSKSVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.